The synthesis of denibulin hydrochloride involves several key steps that focus on creating the benzimidazole core structure. The general method includes:
The synthesis requires careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yields and purity.
Denibulin hydrochloride has a molecular formula of and a molecular weight of approximately 397.90 g/mol . The compound features a complex structure characterized by:
The InChIKey for denibulin hydrochloride is JUMSCXLBFWHCRA-PPHPATTJSA-N, providing a unique identifier for chemical databases .
Denibulin hydrochloride undergoes various chemical reactions that are pivotal for its function as a vascular-disrupting agent:
These reactions are critical for understanding how denibulin exerts its anticancer effects.
Denibulin's mechanism of action primarily involves the reversible inhibition of microtubule assembly. By binding to tubulin at the colchicine site, denibulin disrupts microtubule dynamics, leading to:
This dual action enhances the potential effectiveness of denibulin in combination therapies with traditional chemotherapeutics.
Denibulin hydrochloride exhibits several notable physical and chemical properties:
These properties influence its formulation as an injectable drug and its pharmacokinetic profile .
Denibulin hydrochloride is primarily researched for its applications in oncology. Its potential uses include:
Research continues to explore additional applications and optimize dosing regimens to maximize patient benefit while minimizing side effects.
The strategic targeting of tumor vasculature represents a paradigm shift in anticancer therapeutics, moving beyond direct tumor cell targeting. Vascular Disrupting Agents (VDAs) emerged as a distinct class following the clinical limitations of anti-angiogenic agents, which primarily inhibit new blood vessel formation [1] [4]. First-generation VDAs, developed in the early 2000s, aimed to collapse established tumor vasculature, inducing catastrophic tumor ischemia and central necrosis [1]. These agents addressed a critical limitation of angiogenesis inhibitors—their inability to impact mature tumor vessels [4]. Historically, VDAs evolved alongside the understanding of tumor vasculature abnormalities, including chaotic architecture, poor pericyte coverage, and endothelial cell proliferation, which create exploitable vulnerabilities [1] [8].
Early VDAs like Combretastatin A-4 phosphate (CA4P) validated the VDA concept but revealed significant challenges: dose-limiting cardiovascular toxicity, transient vascular shutdown, and the "rim cell problem"—where peripheral tumor cells survive via diffusion from normal tissue and subsequently drive regrowth [1] [8]. This spurred the development of second-generation VDAs designed for improved potency, reduced toxicity, and better pharmacokinetic profiles. The evolution reflects a broader trend in oncology toward targeting the tumor microenvironment alongside malignant cells [3].
Table 1: Classification of Key Vascular Disrupting Agents
Generation | Class | Representative Agents | Primary Target |
---|---|---|---|
First | Tubulin-Binding | Combretastatin A-4 Phosphate (CA4P) | β-Tubulin (Endothelial Cytoskeleton) |
First | Flavonoid | 5,6-Dimethylxanthenone-4-acetic Acid (DMXAA) | STING Pathway, TNF-α Induction |
Second | Tubulin-Binding | Denibulin Hydrochloride | β-Tubulin (Colchicine Site) |
Second | Tubulin-Binding | Ombrabulin (AVE8062) | β-Tubulin (Colchicine Site) |
Second | Tubulin-Binding | Verubulin (MPC-6827) | β-Tubulin (Colchicine Site) |
Denibulin hydrochloride (formerly MN-029) is classified as a second-generation microtubule-destabilizing VDA. Chemically, it is a synthetic small molecule designed to bind the colchicine site on β-tubulin, inducing rapid depolymerization of endothelial cell microtubules [1]. This mechanism triggers a cascade of events:
Denibulin's therapeutic rationale centers on exploiting the physiological differences between tumor and normal endothelia. Tumor endothelial cells exhibit higher proliferation rates, diminished pericyte coverage, and aberrant cytoskeletal organization, making them significantly more susceptible to microtubule disruption than quiescent normal endothelia [1] [4]. Preclinical studies demonstrated its potency in reducing tumor blood flow (measured by dynamic contrast-enhanced MRI) and inducing extensive necrosis (>80% in rodent models) across various carcinomas, including lung and breast [5].
A key biomarker associated with its activity is Circulating Endothelial Cells (CECs). Studies show that denibulin induces a rapid increase in apoptotic CECs, reflecting direct vascular damage. Elevated CEC counts correlate with treatment efficacy and survival in patients receiving VDAs [5]. However, like its predecessors, denibulin struggles with the rim cell phenomenon, where viable tumor margins persist and necessitate combination strategies [1] [8].
Table 2: Preclinical Profile of Denibulin Hydrochloride
Parameter | Findings | Model System |
---|---|---|
Primary Mechanism | Binds β-tubulin at colchicine site → Microtubule depolymerization | In vitro Tubulin Assays |
Vascular Effects | 80-90% reduction in tumor blood flow within 4h; >70% tumor necrosis | Rodent Xenografts (Breast, Lung) |
Biomarker Correlation | ↑ Apoptotic Circulating Endothelial Cells (CECs) → ↑ Survival | Metastatic Breast Cancer Models |
Rim Cell Persistence | Viable peripheral rim (1.0-1.5mm thickness) observed in 100% of treated tumors | Histopathological Analysis |
Denibulin hydrochloride occupies a competitive niche within the second-generation VDAs, characterized by structural refinements aimed at overcoming first-generation limitations. Its positioning is defined by:
Structural & Pharmacokinetic Optimization: Unlike CA4P (a prodrug requiring phosphatase activation), denibulin is administered as an active hydrochloride salt, enabling faster target engagement. Its molecular design enhances solubility and reduces susceptibility to glutathione-mediated inactivation—a drawback of CA4P [1] [7]. Compared to ombrabulin, denibulin exhibits a longer plasma half-life (t~6h in primates), supporting sustained vascular effects [1].
Mechanistic Differentiation from Flavonoids: Unlike flavonoid VDAs (e.g., DMXAA), which rely on cytokine induction (e.g., TNF-α) and STING pathway activation, denibulin exerts direct cytoskeletal effects. This provides a mechanistic advantage in tumors with impaired inflammatory responses [1] [8].
Synergy in Combination Regimens: Denibulin’s primary value lies in synergistic combinations:
Table 3: Denibulin vs. Key Second-Generation VDAs in Clinical Development
Agent | Molecular Target | Structural Advantage | Clinical Trial Phase (Highest) | Key Combination Partners |
---|---|---|---|---|
Denibulin HCl | β-Tubulin (Colchicine site) | Active HCl salt; Reduced inactivation | Phase II | Paclitaxel, Bevacizumab, Cisplatin |
Ombrabulin (AVE8062) | β-Tubulin (Colchicine site) | Prodrug (activated by carboxylesterase) | Phase III (Discontinued) | Paclitaxel/Carboplatin, Cisplatin |
Verubulin (MPC-6827) | β-Tubulin (Colchicine site) | Blood-brain barrier penetration | Phase II | Temozolomide (Glioblastoma) |
Fosbretabulin (CA4P) | β-Tubulin (Colchicine site) | First-in-class; Extensive profiling | Phase III | Bevacizumab, Pazopanib, Carboplatin |
Denibulin’s clinical development, while not yet reaching Phase III, positions it as a versatile combinatorial agent. Its efficacy in early-phase trials against non-small cell lung cancer (NSCLC) and glioblastoma underscores potential in tumors with high vascular dependence [6] [8]. Future directions involve biomaterial-based delivery systems (e.g., albumin-bound nanoparticles) to further enhance tumor specificity and mitigate systemic exposure [7].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9